![molecular formula C25H31NaO6S B608421 Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate CAS No. 91541-81-0](/img/structure/B608421.png)
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 649923 is a bioactive chemical.
Scientific Research Applications
Metabolism and Disposition
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate, also known as L-648,051, has been studied for its metabolism and disposition in rats and dogs. This compound is a potent receptor antagonist for leukotriene D4, potentially useful in treating asthma and other allergic disorders. Studies have shown that after administration, the compound is rapidly declined in rat and dog plasma, indicating a quick half-life. The compound exhibits poor bioavailability due to efficient first-pass metabolism, with bioavailabilities varying depending on the administered dosage (Tocco et al., 1988).
Synthesis Processes
The synthesis of related compounds provides insight into the chemical properties and potential applications of this compound. For instance, the synthesis of 1‐[2‐hydroxy‐4‐(3‐sulfo‐1‐propyloxy)‐phenyl]‐ ‐3‐(3‐hydroxy‐4‐methoxyphenyl)‐propan‐1‐one‐1‐14C sodium salt involves complex chemical processes starting from sodium acetate-1-14C (Koltai et al., 1982).
Structural Studies
The compound's structure has been studied, contributing to a deeper understanding of its chemical behavior. For example, the crystal structure, spectroscopic, and thermal studies of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt have been conducted to understand the compound's stability and reactivity (Kula et al., 2007).
Receptor Antagonist Properties
L-648,051 has been identified as a selective and competitive inhibitor of leukotriene D4, with significant implications for treating bronchial asthma and related diseases. Its activity as a leukotriene D4 receptor antagonist suggests potential therapeutic applications (Jones et al., 1986).
Bioremediation Applications
The compound's related substances have been studied for bioremediation applications. For instance, the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system indicates the potential of related chemical structures in environmental applications (Chhaya & Gupte, 2013).
properties
CAS RN |
91541-81-0 |
|---|---|
Molecular Formula |
C25H31NaO6S |
Molecular Weight |
482.56 |
IUPAC Name |
sodium (3S,4R)-4-(4-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)phenyl)-4-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C25H32O6S.Na/c1-4-6-21-22(12-11-20(17(3)26)25(21)30)31-13-5-14-32-19-9-7-18(8-10-19)24(29)16(2)15-23(27)28;/h7-12,16,24,29-30H,4-6,13-15H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,24+;/m0./s1 |
InChI Key |
HYMFDMFIXDCBBD-HCGKRMLVSA-M |
SMILES |
O=C([O-])C[C@H](C)[C@@H](O)C1=CC=C(SCCCOC2=CC=C(C(C)=O)C(O)=C2CCC)C=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L 649923; L-649923; L649923; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
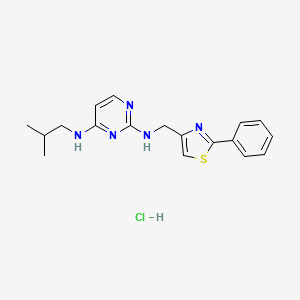
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)
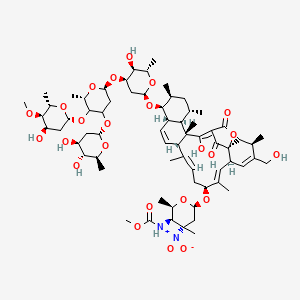
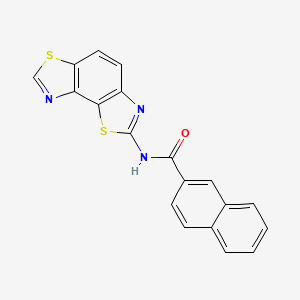
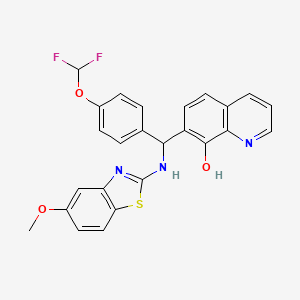


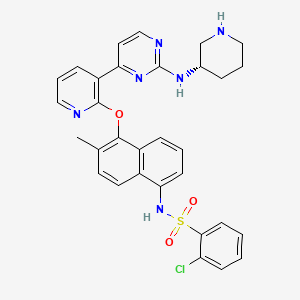
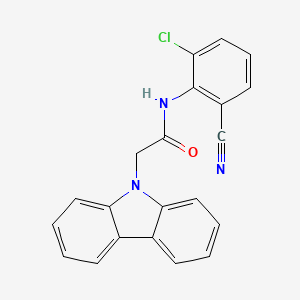
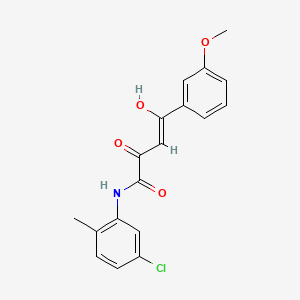
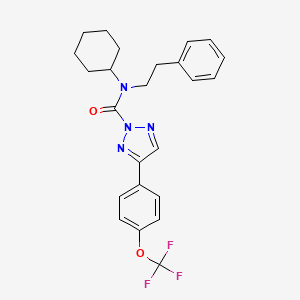
![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)
